Lercanidipine-d3 is a deuterated derivative of Lercanidipine, a calcium channel blocker primarily used in the treatment of hypertension. The introduction of deuterium atoms enhances the metabolic stability of the compound, making it useful in both clinical and research settings. Lercanidipine-d3 serves as a reference standard in pharmacokinetic studies and helps elucidate the metabolic pathways of its parent compound.
Lercanidipine-d3 is synthesized from deuterated precursors through various chemical reactions. The compound's hydrochloride form is commonly used in research and pharmaceutical applications, with its synthesis being well-documented in scientific literature.
Lercanidipine-d3 falls under the category of dihydropyridine calcium channel blockers. It is classified based on its chemical structure and mechanism of action, which involves blocking L-type calcium channels, leading to vasodilation and reduced blood pressure.
The synthesis of Lercanidipine-d3 involves several key steps:
The industrial production of Lercanidipine-d3 follows similar synthetic routes but on a larger scale, ensuring high yields through bulk synthesis methods that utilize significant quantities of deuterated precursors.
Lercanidipine-d3 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with specific stereochemistry contributing to its biological activity.
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Lercanidipine-d3 can undergo various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential derivatives that may have different pharmacological properties.
Lercanidipine-d3 functions primarily by blocking L-type calcium channels in vascular smooth muscle cells. This action inhibits the influx of calcium ions, resulting in relaxation of blood vessels and a decrease in blood pressure. The presence of deuterium enhances metabolic stability, allowing for prolonged therapeutic effects compared to non-deuterated forms .
Lercanidipine-d3 is typically presented as a white to off-white powder. Its solubility characteristics are essential for formulation development in pharmaceuticals.
The compound exhibits stability under standard storage conditions but may be sensitive to light and moisture. It is important to handle it under controlled conditions to maintain its integrity during experiments .
Lercanidipine-d3 has significant applications in scientific research:
Stable isotope-labeled internal standards (SIL-IS), such as lercanidipine-d3, fundamentally address limitations associated with bioanalytical method variability. Their core function lies in compensating for three critical sources of error: (1) extraction efficiency fluctuations during sample preparation, (2) ion suppression/enhancement effects in electrospray ionization, and (3) chromatographic retention time shifts. Lercanidipine-d3 exemplifies this utility through its application in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) assays for quantifying lercanidipine in human plasma. When co-processed with biological samples, it mirrors the physicochemical behavior of the native drug while providing distinct mass transitions (m/z 615.2→283.1 for lercanidipine-d3 versus m/z 612.2→280.1 for lercanidipine), enabling highly accurate relative quantification [1] [3].
Solid-phase extraction (SPE) methodologies optimized for lercanidipine-d3 demonstrate exceptional recovery rates exceeding 94% for both analyte and internal standard. This efficiency is achieved using Phenomenex Strata-X cartridges with methanol-based elution after plasma protein disruption using acidified ammonium formate buffer. Crucially, validation studies confirm that lercanidipine-d3 corrects for matrix effects across diverse plasma lots, as verified through post-column infusion experiments and standard-line slope analyses. The precision facilitated by this deuterated standard is remarkable—inter- and intra-batch coefficients of variation remain below 5.8% even at sub-nanogram concentrations (0.010–20.0 ng/mL), meeting stringent bioanalytical validation criteria [1] .
Table 2: Sample Preparation Workflow Using Lercanidipine-d3 as Internal Standard
Step | Critical Parameters | Role of Lercanidipine-d3 |
---|---|---|
Plasma Pre-treatment | 100 µL plasma + 20 µL IS working solution (40 ng/mL) | Equilibration with deuterated analog |
Solid Phase Extraction | Strata-X cartridges; 5% methanol wash; methanol elution | Co-extraction with analyte (recovery >94%) |
Evaporation/Reconstitution | Nitrogen evaporation; reconstitution in mobile phase | Parallel loss correction |
UPLC-MS/MS Analysis | BEH C18 column; isocratic elution (90% acetonitrile) | MRM-based differentiation (Δm/z=3) |
Lercanidipine-d3 hydrochloride (IUPAC name: 5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride) incorporates three deuterium atoms at the N-methyl group position—a site strategically selected to minimize metabolic interference while preserving molecular interactions. This modification yields a molecular weight of 651.21 g/mol (versus 648.19 g/mol for unlabeled lercanidipine hydrochloride), creating a consistent 3 Da mass shift critical for tandem mass spectrometric discrimination. The structural integrity of the dihydropyridine core remains unaltered, ensuring identical chromatographic retention on reversed-phase columns. Under optimized UPLC conditions (Acquity BEH C18, 50×2.1 mm, 1.7 µm; isocratic elution with 90% acetonitrile containing 2mM ammonium formate), lercanidipine-d3 co-elutes with its protiated counterpart at approximately 2.1 minutes, facilitating simultaneous detection without resolution compromise [3] [8].
The functional superiority of lercanidipine-d3 manifests in two key analytical contexts:
Table 3: Key Spectrometric Parameters for Lercanidipine-d3 in UPLC-MS/MS Assays
Parameter | Lercanidipine | Lercanidipine-d3 | Analytical Implication |
---|---|---|---|
Precursor Ion (m/z) | 612.2 [M+H]+ | 615.2 [M+H]+ | Δm/z=3 for precursor selection |
Product Ion (m/z) | 280.1 | 283.1 | Δm/z=3 for product ion resolution |
Collision Energy | 30 eV | 30 eV | Identical fragmentation kinetics |
Cone Voltage | 70 V | 70 V | Consistent ionization efficiency |
The synthesis of lercanidipine-d3 follows stringent isotopic enrichment protocols to achieve >98% deuterium incorporation at the specified methyl group, with chromatographic purity exceeding 95% (HPLC). This guarantees negligible unlabeled contaminant interference—a critical consideration given the low LLOQ (0.010 ng/mL) required for therapeutic monitoring. As third-generation calcium channel blockers like lercanidipine gain prominence in managing hypertension, their deuterated analogs will continue enabling precise pharmacokinetic characterization, generic drug bioequivalence assessments, and metabolic stability profiling without cross-contributing to endogenous ion backgrounds [3] [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8